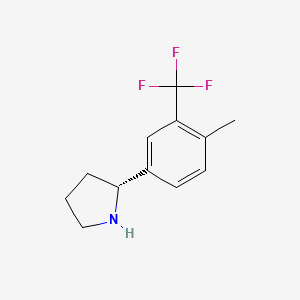![molecular formula C11H13BrN4O2 B12953653 tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with brominating agents followed by the introduction of the tert-butyl carbamate group. Common brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a catalyst. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Oxidation and Reduction Reactions:
Coupling Reactions: The bromine atom can also participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrazolo[1,5-a]pyrimidine derivative .
Applications De Recherche Scientifique
Chemistry: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a versatile intermediate for the synthesis of various biologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .
Industry: The compound’s applications in industry are primarily related to its use in the synthesis of advanced materials and specialty chemicals. It may also find use in the development of agrochemicals and other fine chemicals .
Mécanisme D'action
The specific mechanism of action for tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors in biological systems. The bromine atom and the pyrazolo[1,5-a]pyrimidine core can facilitate binding to molecular targets, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-bromopyrazolo[1,5-a]pyrimidin-6-yl)carbamate
- tert-Butyl (6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate
- 3,6-Dibromopyrazolo[1,5-a]pyrimidine
- Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness: tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate is unique due to the specific position of the bromine atom and the tert-butyl carbamate group. This unique substitution pattern can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H13BrN4O2 |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
tert-butyl N-(7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-8-6-9-13-5-4-7(12)16(9)15-8/h4-6H,1-3H3,(H,14,15,17) |
Clé InChI |
FZCRAEBQMBSIRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN2C(=CC=NC2=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



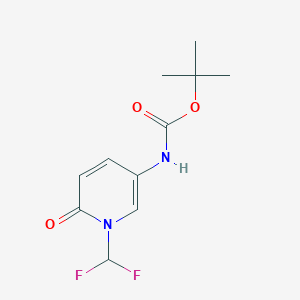
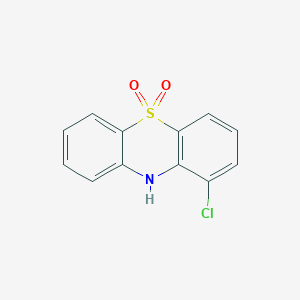

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
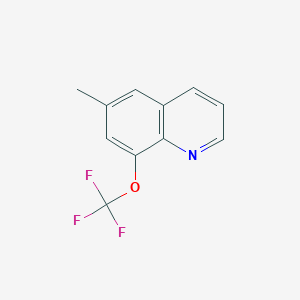
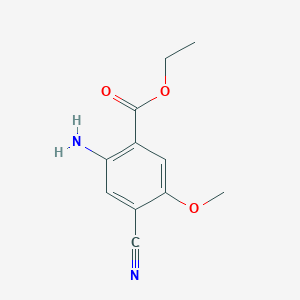
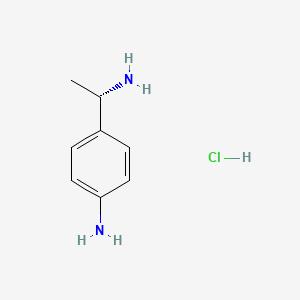

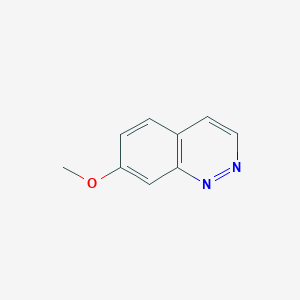
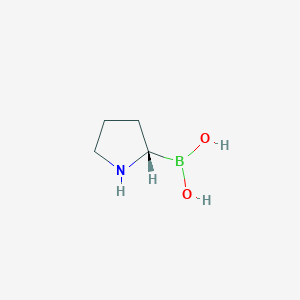
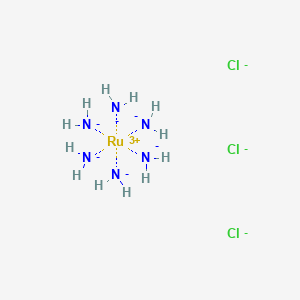
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
